molecular formula C20H17BrClN3O2 B2731758 6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one CAS No. 1448051-65-7

6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one

Cat. No.: B2731758
CAS No.: 1448051-65-7
M. Wt: 446.73
InChI Key: UZAHRMUBYOCMTE-UHFFFAOYSA-N
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Description

6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Piperazine Derivatization: Coupling of the piperazine moiety with the quinoline core.

    Carbonylation: Introduction of the carbonyl group to the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (bromine, chlorine) may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Known for their antimicrobial properties.

    Piperazine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one is unique due to the specific combination of functional groups (bromo, chlorophenyl, piperazine, carbonyl) which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-bromo-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3O2/c21-13-4-5-18-16(10-13)17(12-19(26)23-18)20(27)25-8-6-24(7-9-25)15-3-1-2-14(22)11-15/h1-5,10-12H,6-9H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAHRMUBYOCMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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